molecular formula C13H18O3 B8347831 2-Butoxy-4-methyl-benzoic acid methyl ester

2-Butoxy-4-methyl-benzoic acid methyl ester

Cat. No. B8347831
M. Wt: 222.28 g/mol
InChI Key: FSQOQFQTZISUJL-UHFFFAOYSA-N
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Patent
US08106077B2

Procedure details

A mixture of 2-butoxy-4-methyl-benzoic acid methyl ester (0.85 g, 3.8 mmol), dibenzoyl peroxide (100 mg), and NBS (0.68 g, 3.8 mmol) in CCl4 (20 mL) is heated to 70° C. overnight. The solid is filtered off and the filtrate is concentrated to a residue. The residue is purified by flash chromatography to give 4-Bromomethyl-2-butoxy-benzoic acid methyl ester as a syrup (0.6 g, 52%). LC-MS: 301.0 (M+1).
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[O:11][CH2:12][CH2:13][CH2:14][CH3:15].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C1C(=O)N([Br:42])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][Br:42])=[CH:6][C:5]=1[O:11][CH2:12][CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C)OCCCC)=O
Name
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
0.68 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to a residue
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)CBr)OCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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